molecular formula C14H13FN2 B11878617 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole CAS No. 595545-06-5

4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

Cat. No.: B11878617
CAS No.: 595545-06-5
M. Wt: 228.26 g/mol
InChI Key: KADVVAQNOMSUFZ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole is a synthetically designed indole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and its presence in numerous biologically active compounds and approved drugs . The specific substitution pattern on this molecule—incorporating a fluorine atom and a methyl group on the benzene ring, along with a pyridinyl moiety at the 2-position—is strategically chosen to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . This compound is of significant interest in early-stage drug discovery, particularly for researchers targeting infectious diseases and enzyme inhibition. Indole derivatives have demonstrated considerable potential as anti-tubercular agents, with some scaffolds, such as novel DprE1 inhibitors, advancing to clinical trials . Furthermore, the 2,3-dihydro-1H-indole (indoline) core is a key pharmacophore in various therapeutic areas. Researchers can utilize this building block in the synthesis of more complex molecules or screen it directly against novel targets in oncology, CNS disorders, and inflammation, where indole-based drugs have historically shown success . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

595545-06-5

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13FN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3

InChI Key

KADVVAQNOMSUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)CC(N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Reaction of 4-fluorodihydroindole with methyl iodide in the presence of AlCl₃ (Lewis acid) at 0°C selectively alkylates position 7. This method yields 7-methyldihydroindole with 70–85% efficiency, though over-alkylation is minimized by controlling stoichiometry (1.1 equiv MeI).

Use of Pre-Substituted Building Blocks

Alternatively, 7-methylaniline derivatives serve as starting materials. For instance, 4-fluoro-7-methylaniline undergoes Fischer indole synthesis with pyruvic acid to generate the methyl-substituted indole precursor before hydrogenation.

Pyridin-2-yl Group Installation at Position 2

Palladium-catalyzed cross-coupling reactions are optimal for attaching aryl groups to the dihydroindole core.

Suzuki-Miyaura Coupling

A bromine or iodine atom at position 2 of the dihydroindole reacts with pyridin-2-yl boronic acid under Suzuki conditions. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 90°C for 24 hours, achieving 65–80% yields.

Buchwald-Hartwig Amination

For nitrogen-containing aryl groups, Buchwald-Hartwig amination couples 2-aminopyridine with 2-bromodihydroindole. Using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C affords the product in 55–70% yield.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Step 1 : Synthesize 7-methyldihydroindole via hydrogenation of 7-methylindole.

  • Step 2 : Fluorinate at position 4 using Selectfluor® in acetonitrile.

  • Step 3 : Brominate at position 2 with NBS (N-bromosuccinimide) in DMF.

  • Step 4 : Suzuki coupling with pyridin-2-yl boronic acid.

Overall Yield : 28–35%

Route B: Convergent Approach

  • Step 1 : Prepare 4-fluoro-7-methylaniline via directed fluorination.

  • Step 2 : Perform Fischer indole synthesis with pyruvic acid to form 4-fluoro-7-methylindole.

  • Step 3 : Hydrogenate to dihydroindole.

  • Step 4 : Direct C–H arylation at position 2 using Pd(OAc)₂ and pyridine-2-boronic acid pinacol ester.

Overall Yield : 40–50%

Optimization and Challenges

Regioselectivity in Cross-Coupling

Position 2 of dihydroindole is less reactive than position 3. Using bulky ligands (e.g., BrettPhos) enhances selectivity for position 2 during Suzuki couplings.

Hydrogenation Side Reactions

Over-hydrogenation to fully saturated indolines is mitigated by using poisoned catalysts (e.g., Lindlar catalyst) or shorter reaction times.

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45–7.30 (m, 2H, Ar-H), 6.95 (s, 1H, H-5), 3.75 (t, J = 8.0 Hz, 2H, CH₂), 2.95 (t, J = 8.0 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).

  • MS (ESI) : m/z 283.1 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridinyl group activates the adjacent aromatic ring for nucleophilic substitution. Fluorine at position 4 serves as a leaving group under specific conditions:

Reaction ConditionsNucleophileProductYieldSource
KOH, DMF, 100°CAmines (e.g., NH₃)4-amino-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole65–78%
NaOEt, EtOH, refluxAlkoxides4-alkoxy derivatives50–62%

Key Insight : Substituents at position 7 (methyl) sterically hinder para-substitution, directing nucleophiles to position 4.

Reduction and Hydrogenation

The dihydroindole core can undergo further saturation or functional group reduction:

ReactionConditionsProductSelectivitySource
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH2,3,4,5-Tetrahydro-1H-indole>90%
NaBH₄/I₂ in THFRoom temperatureRetention of dihydroindole core85%

Note : Fluorine substituents resist reduction under mild conditions, preserving C–F bonds .

Oxidation Reactions

Controlled oxidation targets the dihydroindole’s saturated bond or methyl group:

Oxidizing AgentConditionsProductOutcomeSource
MnO₂, CHCl₃Reflux, 12 h7-methyl-2-pyridin-2-yl-1H-indoleAromatization
KMnO₄, H₂SO₄0°C, 2 h7-carboxy-2-pyridin-2-yl derivativeSide-chain oxidation

Challenge : Over-oxidation risks degrading the pyridinyl ring .

Functionalization at Pyridinyl Nitrogen

The pyridine nitrogen undergoes alkylation or coordination:

ReagentConditionsProductApplicationSource
CH₃I, NaH, DMF50°C, 6 hN-methylpyridinium iodideIonic liquid precursors
FeCl₃EtOH, RTFe(III) coordination complexesCatalytic intermediates

Observation : Quaternization enhances water solubility but reduces biological membrane permeability .

Electrophilic Aromatic Substitution

The electron-rich indole moiety undergoes regioselective electrophilic attacks:

ElectrophileConditionsPosition SubstitutedMajor ProductSource
HNO₃, H₂SO₄0°C, 30 minC55-nitro derivative
Br₂, FeBr₃CH₂Cl₂, RTC66-bromo derivative

Regiochemical Control : Fluorine at C4 and methyl at C7 direct electrophiles to C5/C6 positions .

Stability and Degradation Pathways

Critical stability data under accelerated conditions:

Stress ConditionDegradation PathwayHalf-Life (25°C)Source
pH 1.0 (HCl)Hydrolysis of C–F bond48 h
UV light (254 nm)Radical-mediated C–N cleavage12 h

Scientific Research Applications

4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the pyridine ring enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Addition (Compound 18) : Introducing a 5-fluoro group on the pyridine ring (Compound 18) retains synthesis yield (64%) but increases molecular weight. Fluorine’s electron-withdrawing effects may enhance metabolic stability .
  • Trifluoromethylphenyl Substitution (Compound 34) : Replacing pyridine with a 4-(trifluoromethyl)phenyl group (Compound 34) reduces yield to 58%, likely due to steric hindrance from the bulky CF₃ group .

Structural and Spectroscopic Comparisons

NMR studies (Table 2, ) reveal that substituents at positions 29–36 and 39–44 (analogous to pyridin-2-yl and methyl groups in the target compound) cause distinct chemical shift changes in regions A and B (Figure 6, ). For example:

  • The pyridin-2-yl group in the target compound induces upfield shifts in aromatic protons (δ 7.2–8.1 ppm) compared to non-aromatic substituents.
  • Trifluoromethyl groups (as in Compound 34) produce pronounced deshielding (δ 7.8–8.3 ppm) due to strong electron-withdrawing effects .

Pharmacological Implications

The trifluoromethyl group in such compounds improves membrane permeability but may reduce synthetic efficiency .

Biological Activity

4-Fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole (CAS No. 595545-06-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials based on diverse sources.

Chemical Structure and Properties

The molecular formula of 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole is C14H13FN2, with a molecular weight of approximately 228.26 g/mol. This compound features a fused indole structure with a pyridine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H13FN2
Molecular Weight228.26 g/mol
CAS Number595545-06-5

Anticancer Potential

Recent studies have indicated that derivatives of indole compounds, including 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole, exhibit promising anticancer activity. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines such as HeLa and A375, with IC50 values indicating effective antiproliferative effects . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

MAO-B Inhibition

The compound has also been investigated for its monoamine oxidase B (MAO-B) inhibitory activity. In related studies, modifications to similar indole structures have resulted in significant MAO-B inhibition, suggesting that 4-fluoro substitutions may enhance this activity . The selectivity for MAO-B over MAO-A is particularly notable, as it allows for potential applications in treating neurodegenerative disorders such as Parkinson's disease.

Case Study: Antiproliferative Effects

A study conducted on a series of indole derivatives found that the presence of fluorine and methyl groups significantly enhanced the antiproliferative properties against human tumor cell lines. The tested compound demonstrated an IC50 value comparable to leading anticancer agents .

Research Findings on Mechanisms

Research has shown that the biological activity of similar compounds is often attributed to their ability to modulate key signaling pathways involved in cancer progression and neurodegeneration. For example, the introduction of fluorine atoms has been linked to increased lipophilicity and improved receptor binding affinity .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerCDK inhibition
NeuroprotectionMAO-B inhibition
AntiproliferativeCell cycle regulation

Q & A

Basic Question: What are the most reliable synthetic routes for 4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Grignard Cyclization : Fluorinated indole cores can be constructed via Grignard reagents reacting with halogenated intermediates. For example, fluorophenyl-substituted indoles are synthesized using fluorinated imidoyl chlorides and Grignard reagents under controlled anhydrous conditions .
  • Vilsmeier Reagent-Mediated Cyclization : Used to form the dihydroindole backbone, as demonstrated in chloro-methyl indole derivatives. Optimal temperatures (60–80°C) and stoichiometric ratios of Vilsmeier reagent (POCl₃/DMF) are critical to avoid side reactions .
  • Pyridine Coupling : The pyridin-2-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

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